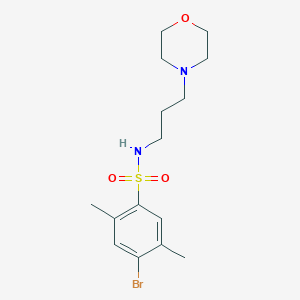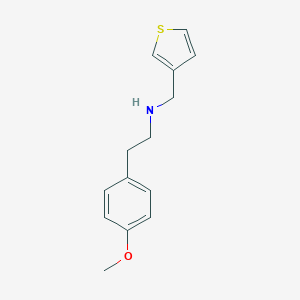
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 4-MeO-αT, is a psychoactive drug that belongs to the family of tryptamines. It is a derivative of α-methyltryptamine (αMT) and has been found to exhibit potent psychedelic effects. The compound has been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine can be achieved through a multi-step process involving the use of various reagents and catalysts.
Starting Materials
4-methoxybenzaldehyde, thiophene-3-carbaldehyde, ammonium acetate, ethylamine, hydrogen gas, palladium on carbon catalyst, acetic acid, ethanol
Reaction
Condensation reaction between 4-methoxybenzaldehyde and thiophene-3-carbaldehyde using ammonium acetate as a catalyst to form 2-(4-methoxyphenyl)-3-(thiophen-3-yl)acrylaldehyde.
Reduction of 2-(4-methoxyphenyl)-3-(thiophen-3-yl)acrylaldehyde with hydrogen gas and palladium on carbon catalyst to form 2-(4-methoxyphenyl)-3-(thiophen-3-yl)propan-1-ol.
Reaction of 2-(4-methoxyphenyl)-3-(thiophen-3-yl)propan-1-ol with ethylamine in the presence of acetic acid as a catalyst to form 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine.
Purification of the final product using ethanol as a solvent and recrystallization.
作用機序
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist. Specifically, it has been found to bind to the 5-HT2A and 5-HT2C receptors, which are known to be involved in the regulation of mood, cognition, and perception.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT are similar to those of other tryptamines. The compound has been found to induce alterations in perception, mood, and thought processes. It has also been found to increase heart rate and blood pressure, dilate pupils, and cause changes in body temperature.
実験室実験の利点と制限
One advantage of using 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT in lab experiments is its potency, which allows for the use of smaller doses and reduces the risk of toxicity. However, one limitation is the lack of research on its long-term effects and potential toxicity. Additionally, due to its psychoactive effects, caution must be taken when handling the compound to avoid accidental exposure.
将来の方向性
There are several possible future directions for research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to determine its safety and efficacy in humans. Another possible direction is the development of new derivatives of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT with improved therapeutic properties. Additionally, more research is needed to understand the exact mechanisms of action of the compound and its potential effects on the brain and body.
科学的研究の応用
The scientific research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT has mainly focused on its potential therapeutic applications. Studies have shown that the compound exhibits potent antidepressant and anxiolytic effects in animal models. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-16-14-4-2-12(3-5-14)6-8-15-10-13-7-9-17-11-13/h2-5,7,9,11,15H,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINDQROGOWETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

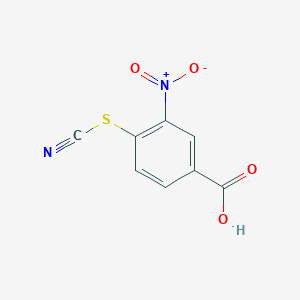
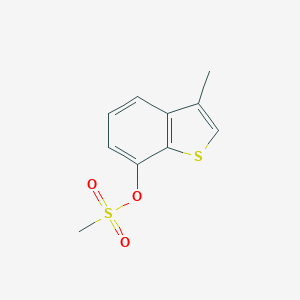
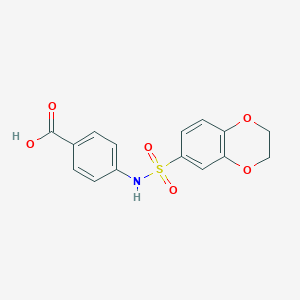
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
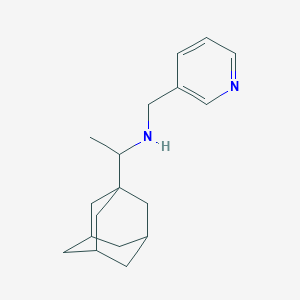
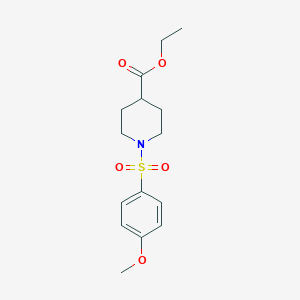
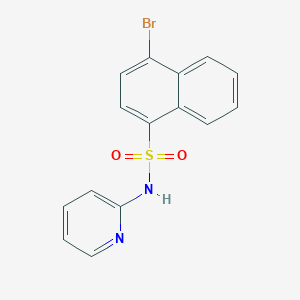
amine](/img/structure/B511356.png)
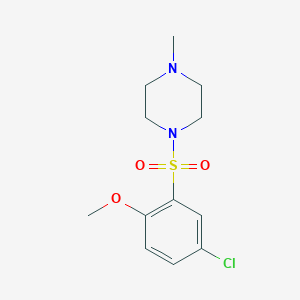
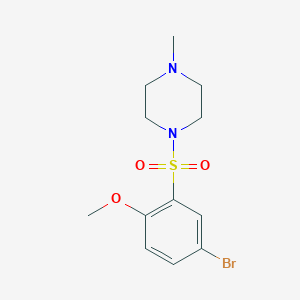
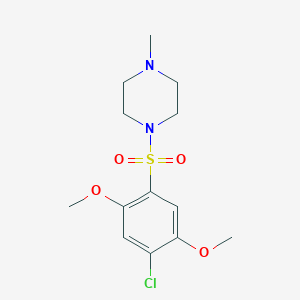
amine](/img/structure/B511365.png)
